

Compound of Interest

Compound Name: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1594474

An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**

Introduction: Elucidating the Molecular Architecture

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS: 577780-05-3) is a substituted N-methylpyrrolidone derivative of significant interest in medicinal

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features of **3-(Hydroxymethyl)-1-me**

- **Pyrrolidinone Ring:** A five-membered lactam ring. The tertiary amide bond and adjacent methylene groups create a distinct NMR fingerprint. The ca
- **N-Methyl Group:** This group (-NCH₃) provides a sharp, singlet signal in ¹H NMR, serving as an excellent internal reference point.
- **Hydroxymethyl Substituent:** The -CH₂OH group at the C3 position introduces a primary alcohol, which is readily identified by a characteristic broad

Below is a diagram of the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environ

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their

| Assignment |
|--------------------------------------|
| H ⁶ (-NCH ₃) |
| H ⁵ (N-CH ₂) |
| H ⁷ (-CH ₂ OH) |
| H ³ (-CH-) |
| H ⁴ (-CH ₂) |
| H ⁹ (-OH) |

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment |
|--------------------------------------|
| C ² (C=O) |
| C ⁷ (-CH ₂ OH) |
| C ⁵ (N-CH ₂) |
| C ³ (-CH-) |
| C ⁶ (-NCH ₃) |
| C ⁴ (-CH ₂) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infra

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- Instrument Setup: Utilize a modern FT-IR spectrometer, such as a PerkinElmer Spectrum 3, equipped with a diamond ATR accessory.^[3]
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.
- Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions corresponding to the molecule's primary functional groups.

| Wavenumber (cm ⁻¹) |
|--------------------------------|
| ~3400 (broad) |
| ~2950-2850 |
| ~1680 |
| ~1450 |
| ~1050 |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragments.

Experimental Protocol: Electron Ionization (EI) GC-MS

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into a Gas Chromatograph (GC). The GC separates the components.
- Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as a molecular ion.
- Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.
- Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data & Fragmentation Analysis

The expected molecular weight of C₆H₁₁NO₂ is 129.16 g/mol. The mass spectrum should show a molecular ion peak at m/z = 129. The fragmentation pattern is as follows:

| m/z |
|-----|
| 129 |
| 98 |
| 111 |
| 70 |
| 58 |

```
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

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F98 [label="[M - •CH2OH]+\nm/z = 98"];
F111 [label="[M - H2O]+•\nm/z = 111"];
F58 [label="[C3H8N]+\nm/z = 58"];

M -> F98 [label="- •CH2OH\n(α-cleavage)"];
M -> F111 [label="- H2O"];
M -> F58 [label="- C3H3O2\n(Ring Cleavage)"];
}
```

Caption: Proposed major fragmentation pathways for 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure

- ChemicalBook. *N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum*. Available from: --INVALID-LINK--2. National

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